molecular formula C13H8O2S B12012877 3-(2-Thienyl)-2H-1-benzopyran-2-one CAS No. 91805-18-4

3-(2-Thienyl)-2H-1-benzopyran-2-one

Cat. No.: B12012877
CAS No.: 91805-18-4
M. Wt: 228.27 g/mol
InChI Key: AUISNCGJDLDBGR-UHFFFAOYSA-N
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Description

3-(2-thienyl)-2H-chromen-2-one is a heterocyclic compound that features a thiophene ring fused to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of 3-(2-thienyl)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-thienyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2-thienyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(2-thienyl)-2H-chromen-2-one: Similar structure but with the thiophene ring at a different position.

    3-(2-furyl)-2H-chromen-2-one: Contains a furan ring instead of a thiophene ring.

    3-(2-pyridyl)-2H-chromen-2-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-(2-thienyl)-2H-chromen-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent.

Properties

CAS No.

91805-18-4

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

3-thiophen-2-ylchromen-2-one

InChI

InChI=1S/C13H8O2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H

InChI Key

AUISNCGJDLDBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CS3

Origin of Product

United States

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